molecular formula C24H23BrN2O3 B412481 N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide CAS No. 312607-16-2

N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide

Cat. No.: B412481
CAS No.: 312607-16-2
M. Wt: 467.4g/mol
InChI Key: VKEPMZHJFJPIFV-HKWRFOASSA-N
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Description

N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a furan ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.

    Furan Ring Formation: The bromophenyl intermediate is then reacted with a furan derivative under controlled conditions to form the furan ring.

    Vinylation and Benzamide Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(tert-butylamino)-3-oxoprop-1-en-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN2O3/c1-24(2,3)27-23(29)20(26-22(28)17-7-5-4-6-8-17)15-19-13-14-21(30-19)16-9-11-18(25)12-10-16/h4-15H,1-3H3,(H,26,28)(H,27,29)/b20-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEPMZHJFJPIFV-HKWRFOASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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